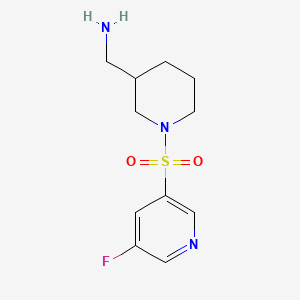
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine: is a chemical compound with the molecular formula C11H16FN3O2S and a molecular weight of 273.33 g/mol . This compound features a piperidine ring substituted with a methanamine group and a fluoropyridinylsulfonyl group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine typically involves the following steps:
Formation of the Fluoropyridinylsulfonyl Intermediate: The initial step involves the sulfonylation of 5-fluoropyridine to form the 5-fluoropyridin-3-ylsulfonyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidinylsulfonyl derivative.
Methanamine Substitution: Finally, the piperidinylsulfonyl derivative undergoes a substitution reaction with methanamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular processes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and disease detection.
Industry:
Material Science: The compound is explored for its use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridinylsulfonyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, its interaction with receptors can lead to changes in cellular signaling and physiological responses .
Comparaison Avec Des Composés Similaires
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)methanamine: Another structural isomer with the methanamine group at a different position on the piperidine ring.
Uniqueness:
Binding Affinity: The specific substitution pattern in (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine enhances its binding affinity to certain molecular targets compared to its isomers.
Propriétés
IUPAC Name |
[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2S/c12-10-4-11(7-14-6-10)18(16,17)15-3-1-2-9(5-13)8-15/h4,6-7,9H,1-3,5,8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOKHJKXPMSLJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC(=C2)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














